(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid (3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18785447
InChI: InChI=1S/C8H7BF4O3/c1-16-7-5(9(14)15)2-4(3-6(7)10)8(11,12)13/h2-3,14-15H,1H3
SMILES:
Molecular Formula: C8H7BF4O3
Molecular Weight: 237.95 g/mol

(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC18785447

Molecular Formula: C8H7BF4O3

Molecular Weight: 237.95 g/mol

* For research use only. Not for human or veterinary use.

(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid -

Specification

Molecular Formula C8H7BF4O3
Molecular Weight 237.95 g/mol
IUPAC Name [3-fluoro-2-methoxy-5-(trifluoromethyl)phenyl]boronic acid
Standard InChI InChI=1S/C8H7BF4O3/c1-16-7-5(9(14)15)2-4(3-6(7)10)8(11,12)13/h2-3,14-15H,1H3
Standard InChI Key PEXUVUPMXPQFNW-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=CC(=C1OC)F)C(F)(F)F)(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

(3-Fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid has the molecular formula C₈H₇BF₄O₃ and a molecular weight of 237.95 g/mol . Its IUPAC name, (3-fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid, reflects the substitution pattern on the phenyl ring: a fluorine atom at position 3, a methoxy group at position 2, and a trifluoromethyl group at position 5. The boronic acid functional group (-B(OH)₂) is attached to the aromatic ring, enabling its participation in cross-coupling reactions .

The compound’s InChI key, PEXUVUPMXPQFNW-UHFFFAOYSA-N, uniquely identifies its stereochemical and structural features . Its SMILES representation, COC1=C(C=CC(=C1F)C(F)(F)F)B(O)O, further clarifies the spatial arrangement of substituents .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (3-fluoro-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid likely involves Miyaura borylation, a palladium-catalyzed reaction between an aryl halide and bis(pinacolato)diboron (B₂pin₂) . For example:

  • Halogenation: A precursor such as 3-fluoro-2-methoxy-5-(trifluoromethyl)benzene is brominated at the desired position.

  • Borylation: The aryl bromide reacts with B₂pin₂ in the presence of Pd(dppf)Cl₂ and KOAc, yielding the corresponding boronic ester.

  • Hydrolysis: The boronic ester is hydrolyzed under acidic conditions to form the boronic acid .

Alternative methods include directed ortho-metalation (DoM), where a directing group (e.g., methoxy) facilitates regioselective functionalization .

Applications in Organic Synthesis

Suzuki–Miyaura Cross-Coupling

This boronic acid is pivotal in Suzuki–Miyaura reactions, forming carbon–carbon bonds between aryl halides and boronic acids. For instance, it couples with bromobenzene derivatives to yield biaryl structures prevalent in pharmaceuticals . A representative reaction is:

Ar-B(OH)2+Ar’-XPd catalystAr-Ar’+B(OH)3+HX\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{B(OH)}_3 + \text{HX}

where Ar represents the (3-fluoro-2-methoxy-5-(trifluoromethyl)phenyl) group and X is a halide .

Pharmaceutical Intermediate

The compound’s trifluoromethyl group enhances metabolic stability and lipophilicity in drug candidates. A patent (EP3545764A1) describes its potential use in synthesizing thiazolidinone derivatives with agrochemical applications . Similarly, biaryl analogs derived from similar boronic acids exhibit anti-inflammatory and analgesic properties .

Physicochemical Properties

PropertyValue/DescriptionSource
AppearanceWhite to off-white solid
SolubilitySoluble in THF, DMF; insoluble in water
Melting PointNot reported
Boiling PointNot reported
Storage ConditionsInert atmosphere, 2–8°C

The compound’s low water solubility necessitates polar aprotic solvents for reactions. Its stability under inert atmospheres suggests sensitivity to moisture and oxygen .

Hazard StatementPrecautionary MeasureSource
H315: Skin irritationWear protective gloves
H319: Eye irritationUse eye protection
H335: Respiratory irritationAvoid dust inhalation

Future Directions

Research should prioritize:

  • Optimized Synthesis: Developing room-temperature borylation protocols to reduce energy costs.

  • Biological Screening: Evaluating derived biaryl compounds for antimicrobial or anticancer activity.

  • Green Chemistry: Exploring aqueous Suzuki–Miyaura conditions to minimize solvent waste .

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